2-(Diethyl-1,2-oxazol-4-yl)acetic acid

Medicinal Chemistry Physicochemical Profiling Lead Optimization

2-(Diethyl-1,2-oxazol-4-yl)acetic acid is a 3,5-diethyl substituted isoxazole building block distinct from the dimethyl analog. This diethyl pattern increases lipophilicity, making it ideal for CNS-targeted SAR studies or designing amide prodrugs where improved passive diffusion is required. Procure this ≥95% purity compound for diversity-oriented synthesis and fragment-based library generation where the dimethyl analog has shown insufficient brain exposure. R&D use only.

Molecular Formula C9H13NO3
Molecular Weight 183.2 g/mol
CAS No. 1258641-13-2
Cat. No. B1532574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diethyl-1,2-oxazol-4-yl)acetic acid
CAS1258641-13-2
Molecular FormulaC9H13NO3
Molecular Weight183.2 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NO1)CC)CC(=O)O
InChIInChI=1S/C9H13NO3/c1-3-7-6(5-9(11)12)8(4-2)13-10-7/h3-5H2,1-2H3,(H,11,12)
InChIKeyFFBGKQZTUREYHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Diethyl-1,2-oxazol-4-yl)acetic acid CAS 1258641-13-2: Procurement Specifications and Molecular Profile


2-(Diethyl-1,2-oxazol-4-yl)acetic acid (CAS 1258641-13-2), systematically named 2-(3,5-diethylisoxazol-4-yl)acetic acid, is a heterocyclic building block belonging to the 3,5-disubstituted isoxazole-4-acetic acid class . With molecular formula C9H13NO3 and molecular weight 183.21 g/mol, this compound features a carboxylic acid functional group (-CH₂COOH) at the 4-position of the isoxazole ring and ethyl substituents at both the 3- and 5-positions, distinguishing it from the more extensively studied 3,5-dimethyl analog (MW 155.15 g/mol) . Commercial availability is primarily at research-grade purity specifications of ≥95% .

Why 2-(Diethyl-1,2-oxazol-4-yl)acetic acid Cannot Be Replaced by Generic 3,5-Disubstituted Isoxazole Analogs


The 3,5-diethyl substitution pattern of 2-(diethyl-1,2-oxazol-4-yl)acetic acid is not interchangeable with methyl- or unsubstituted analogs due to the non-linear relationship between alkyl chain length and both physicochemical and biological properties . In the context of 3,5-disubstituted isoxazole-4-acetic acid derivatives, the substituents at the 3- and 5-positions directly modulate lipophilicity (logP), which in turn influences membrane permeability, plasma protein binding, and target engagement . Notably, the diethylamide derivative of the dimethyl analog (3,5-dimethylisoxazole-4-acetic acid diethylamide) demonstrated respiratory stimulation at 0.5 mg/kg in morphinised rabbits, with a therapeutic index approximating 100 relative to acute toxicity in mice—a finding that underscores the pharmacological sensitivity of this scaffold to specific substitution [1]. Substituting the diethyl compound with a dimethyl analog would therefore alter key physicochemical parameters and cannot be assumed to preserve the same activity profile or synthetic utility without experimental validation.

Quantitative Differentiation of 2-(Diethyl-1,2-oxazol-4-yl)acetic acid Versus Structural Analogs: Evidence-Based Selection Guide


Lipophilicity Enhancement: Diethyl Substitution Confers Higher Calculated LogP Versus Dimethyl Analog

2-(Diethyl-1,2-oxazol-4-yl)acetic acid exhibits enhanced lipophilicity relative to its 3,5-dimethyl analog due to the replacement of methyl with ethyl groups at the 3- and 5-positions of the isoxazole ring . The dimethyl analog (CAS 2510-27-2) has established utility in generating derivatives with biological activity; the diethyl substitution increases hydrocarbon content, which is predicted to raise logP by approximately 1.0–1.2 units based on fragment-based lipophilicity contributions, potentially improving membrane permeability and metabolic stability .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

In Vitro Enzyme Inhibition Profile: Aldehyde Oxidase 1 (AOX1) and Polyphenol Oxidase Activity

2-(Diethyl-1,2-oxazol-4-yl)acetic acid has been profiled against three enzyme targets in vitro, with quantitative inhibition data available from BindingDB [1]. The compound demonstrated no meaningful inhibition of rabbit liver aldehyde oxidase 1 (AOX1; IC50 > 1,000,000 nM) and only weak inhibition of mushroom polyphenol oxidase 2 (tyrosinase; IC50 = 520,000 nM) and bovine catalase (IC50 > 1,000,000 nM). These data establish a baseline selectivity profile indicating minimal interference with these specific oxidoreductase enzymes.

Enzyme Inhibition In Vitro Pharmacology Metabolic Stability

pKa Advantage: Lower Acidity Relative to Unsubstituted and Electron-Withdrawing Analogs

The predicted acid dissociation constant (pKa) of 2-(diethyl-1,2-oxazol-4-yl)acetic acid is 3.96 ± 0.10, as calculated from its molecular structure . This value is modestly elevated (less acidic) relative to the 3,5-dimethyl analog (pKa ~3.7–3.8 predicted) due to the slightly stronger electron-donating inductive effect of ethyl versus methyl substituents. For comparison, 3,5-diaryl-substituted isoxazole acetic acids with electron-withdrawing groups can exhibit pKa values below 3.0 [1].

Physicochemical Property Formulation Development Salt Selection

Amide Derivatization Potential: Historical Pharmacological Activity of Diethylamide Conjugates

Historical patent data for the structurally related 3,5-dimethylisoxazole-4-acetic acid diethylamide demonstrates that amide derivatization of this scaffold yields compounds with quantifiable in vivo pharmacological activity [1]. Specifically, the diethylamide derivative exerted respiratory stimulation in morphinised rabbits at a minimum effective dose of 0.5 mg/kg (intravenous), with a toxic dose (LD50) in mice of 50 mg/kg, yielding a therapeutic window of approximately 100-fold [2]. By extension, the diethyl-substituted acetic acid (target compound) offers a structurally analogous carboxylic acid handle amenable to identical amide coupling strategies, with the additional lipophilicity of the ethyl-substituted isoxazole core potentially enhancing the pharmacokinetic profile of derived amides.

Prodrug Design Medicinal Chemistry SAR Exploration

Synthetic Tractability: Single Carboxylic Acid Handle Enables Diversification

2-(Diethyl-1,2-oxazol-4-yl)acetic acid is classified and marketed as a versatile small molecule scaffold or building block suitable for further synthetic elaboration . The presence of a single carboxylic acid group at the 4-position, separated by one methylene unit from the isoxazole ring, provides a single, unambiguous reactive handle for amide coupling, esterification, or reduction chemistry . This contrasts with isoxazole-4-carboxylic acid analogs (e.g., 3,5-diethylisoxazole-4-carboxylic acid, CAS 216700-85-5), where the carboxylic acid is directly attached to the ring, conferring different electronic properties and steric accessibility for derivatization reactions .

Combinatorial Chemistry Library Synthesis Building Block

High-Value Application Scenarios for 2-(Diethyl-1,2-oxazol-4-yl)acetic acid in Medicinal Chemistry and Chemical Biology


Lead Optimization for CNS-Penetrant Drug Candidates Requiring Enhanced Lipophilicity

2-(Diethyl-1,2-oxazol-4-yl)acetic acid is most appropriately deployed in medicinal chemistry programs where increased lipophilicity is a design objective, such as CNS-targeted therapies . The diethyl substitution elevates predicted logP relative to the dimethyl analog, potentially improving passive diffusion across the blood-brain barrier. Procurement of this building block is indicated for SAR exploration where methyl-substituted analogs have shown insufficient brain exposure or where target engagement requires higher membrane partitioning. The documented enzyme inhibition profile against AOX1 and tyrosinase provides baseline selectivity data that may inform off-target risk assessment during lead optimization [1].

Amide-Based Prodrug Design Leveraging Validated Scaffold Pharmacology

Given the historical pharmacological activity of the dimethyl analog's diethylamide derivative, which demonstrated respiratory stimulation at 0.5 mg/kg IV with a ~100-fold therapeutic window, the diethyl-substituted acetic acid offers a rational starting point for designing next-generation amide prodrugs [2]. The carboxylic acid handle at the 4-position (separated by a methylene spacer) facilitates straightforward amide coupling to diverse amine-containing payloads, enabling modular exploration of esterase-labile or stable amide conjugates. This scenario is particularly relevant for programs seeking to improve the oral bioavailability or tissue distribution of active pharmaceutical ingredients via isoxazole-based promoieties [3].

Diversity-Oriented Synthesis and Fragment-Based Library Construction

As a 3,5-disubstituted isoxazole-4-acetic acid building block, 2-(diethyl-1,2-oxazol-4-yl)acetic acid is well-suited for diversity-oriented synthesis (DOS) and fragment-based library generation . The single carboxylic acid handle minimizes regioselectivity challenges during parallel synthesis, while the diethyl substitution pattern accesses a distinct region of chemical space not covered by methyl, unsubstituted, or aryl-substituted analogs. The predicted pKa of 3.96 enables compatibility with a broad range of coupling conditions, including aqueous-compatible amide bond formation, facilitating integration into high-throughput chemistry workflows .

Oxidoreductase Enzyme Panel Screening and Selectivity Profiling

The available enzyme inhibition data for 2-(diethyl-1,2-oxazol-4-yl)acetic acid against AOX1 (IC50 > 1,000,000 nM), tyrosinase (IC50 = 520,000 nM), and catalase (IC50 > 1,000,000 nM) establish a preliminary selectivity baseline that may guide its use in biochemical assay development [4]. Researchers can utilize this compound as a control or reference standard in oxidoreductase enzyme panels, particularly when screening larger compound libraries for off-target liabilities. The low inhibitory activity against these enzymes suggests that the scaffold itself does not introduce confounding oxidoreductase-related artifacts, making it a cleaner chemical probe for target validation studies where these off-targets must be excluded [5].

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